LICARIN A
Overview
Description
Licarine A is a naturally occurring phenolic compound found in several plant species, particularly within the Rutaceae family. It is known for its diverse range of biological activities and has garnered significant interest in scientific research due to its potential therapeutic properties.
Mechanism of Action
Licarin A, also known as licarine A, is a neolignan, a class of secondary metabolites found in many plant species . It has been shown to possess multi-functional biological properties, ranging from cytotoxicity to antimicrobial activities .
Target of Action
This compound has been found to target mast cells , specifically the rat mast cell line RBL-2H3 . These cells play a crucial role in immediate hypersensitivity reactions .
Mode of Action
This compound interacts with its targets by inhibiting the release of histamine , tumor necrosis factor-α (TNF-α) , and prostaglandin D2 (PGD2) . It also suppresses the expression of cyclooxygenase-2 (COX-2) . This interaction results in a significant and dose-dependent reduction in TNF-α production .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in the regulation of inflammatory responses.
Pharmacokinetics
It’s known that the compound’s anti-proliferative and pro-apoptotic abilities are reduced when autophagy is inhibited . This suggests that this compound’s bioavailability and effectiveness may be influenced by cellular processes like autophagy .
Result of Action
This compound induces cell death by activating autophagy and apoptosis in non-small cell lung cancer cells . It causes G1 arrest, increases Beclin 1 and LC3II levels, and degrades p62, indicating activation of autophagy . Additionally, this compound mediated apoptotic cell death is confirmed by MMP loss, increased ROS, cleaved PARP, and decreased pro-caspase3 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-inflammatory effects have been observed in lipopolysaccharide-stimulated RAW264.7 cells . This suggests that the inflammatory environment can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Licarin A interacts with various enzymes, proteins, and other biomolecules, affecting biochemical reactions. For instance, it has been observed that this compound showed greater potency in interacting with the parasite’s molecular target of action, indicating that the absolute configuration directly affects its ability to interact .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of non-small cell lung cancer cell lines in a dose and time-dependent manner . Furthermore, this compound has been shown to reduce TNF-α and PGD2 secretion in DNP-HSA-stimulated RBL-2H3 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, in non-small cell lung cancer cells, this compound treatment caused G1 arrest, increase in Beclin 1, LC3II levels and degradation of p62 indicating activation of autophagy . In addition, this compound mediated apoptotic cell death was confirmed by MMP loss, increased ROS, cleaved PARP and decreased pro-caspase3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licarine A can be synthesized through various organic synthesis methods. One common approach involves the use of phenolic precursors and specific reaction conditions to achieve the desired product. The synthesis typically involves steps such as methylation, cyclization, and reduction reactions under controlled conditions.
Industrial Production Methods: Industrial production of Licarine A may involve the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Licarine A undergoes various chemical reactions, including:
Oxidation: Licarine A can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Licarine A into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the Licarine A molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Licarine A, such as quinones, alcohols, and substituted phenolic compounds.
Scientific Research Applications
Licarine A has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Licarine A can be compared with other phenolic compounds, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Resveratrol: Studied for its potential cardiovascular benefits and anti-aging effects.
Epigallocatechin Gallate (EGCG): Found in green tea, known for its anti-cancer and neuroprotective properties.
Uniqueness: Licarine A stands out due to its specific molecular structure and the unique combination of biological activities it exhibits
Properties
CAS No. |
51020-86-1 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |
InChI Key |
ITDOFWOJEDZPCF-WSQXBVHWSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |
SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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